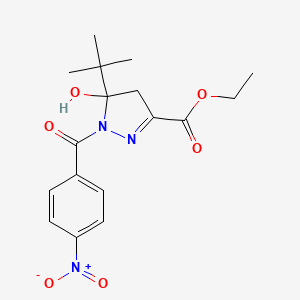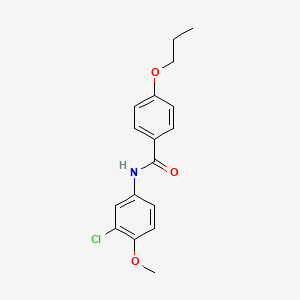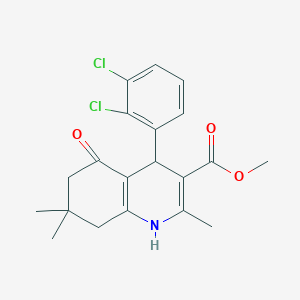![molecular formula C14H24N2O2 B5210743 (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B5210743.png)
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine, also known as DMPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPEA is a derivative of the compound 2-(2,5-dimethylphenoxy)ethylamine, which is commonly used in the synthesis of various organic compounds. DMPEA has been shown to have unique biochemical and physiological effects, making it an interesting candidate for further research.
作用机制
The exact mechanism of action of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine is not fully understood, but it is believed to interact with various receptors in the brain and nervous system. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to interact with dopamine receptors, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have unique biochemical and physiological effects, including the ability to increase levels of certain neurotransmitters in the brain. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine is its ability to interact with multiple receptors in the brain, which may make it a useful tool for studying the complex interactions between neurotransmitters and receptors. However, one limitation of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine is its potential toxicity at high doses, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research involving (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine. One area of interest is the development of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine-based compounds for the treatment of neurological disorders, such as depression and anxiety. Another potential direction is the study of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine's interactions with other neurotransmitter systems, such as the glutamate and GABA systems. Further research is also needed to better understand the potential toxic effects of (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine and to develop safer methods of synthesis.
合成方法
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine can be synthesized using a multi-step process involving the reaction of 2-(2,5-dimethylphenoxy)ethylamine with various reagents. One commonly used method involves the reaction of 2-(2,5-dimethylphenoxy)ethylamine with ethylene oxide to form 2-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine. This intermediate compound is then reacted with ethylenediamine to form (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine.
科学研究应用
(2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a substrate for enzymatic reactions, and as a ligand for receptor binding studies. (2-aminoethyl){2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}amine has also been studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
属性
IUPAC Name |
N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12-3-4-13(2)14(11-12)18-10-9-17-8-7-16-6-5-15/h3-4,11,16H,5-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUAKWWIGIGYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)




![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210698.png)
![(2-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}phenyl)dimethylamine](/img/structure/B5210699.png)

![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5210705.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)
![3-[(4-bromo-3-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5210715.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5210717.png)
![2-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5210721.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5210728.png)